REACTION_CXSMILES
|
[Mg].[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([CH2:13]S(C3C=CC=CC=3)(=O)=O)[CH2:12][O:11][CH2:10]2)=[CH:5][C:4]=1[OH:23].CCOCC>CO>[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([CH3:13])[CH2:10][O:11][CH2:12]2)=[CH:5][C:4]=1[OH:23]
|
Name
|
|
Quantity
|
525 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
Na2SO4.10H2O
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 2 min in an ultrasound bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was then fitted with a condenser
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 3 h, at which
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
Water bath was added
|
Type
|
CUSTOM
|
Details
|
to room temperature
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 2 h at room temperature
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Celite® was then added
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for another 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered through a Buchner funnel
|
Type
|
WASH
|
Details
|
The cake was washed with EtOAc (2×) and MeOH (1×)
|
Type
|
CONCENTRATION
|
Details
|
The light yellow filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with CHCl3 (220 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)C1(COC1)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |